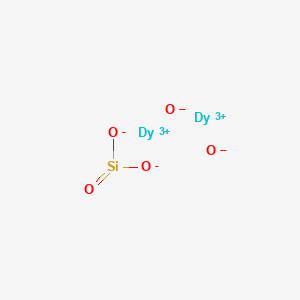
TRANS-DICHLOROTETRAKIS(PYRIDINE)RHODIUM
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The preparation of TRANS-DICHLOROTETRAKIS(PYRIDINE)RHODIUM involves heating rhodium trichloride with an excess of pyridine in the presence of a catalytic amount of a reductant. The tetrahydrate form initially crystallizes from water and can be converted to the monohydrate upon vacuum drying at 100°C . Industrial production methods typically follow similar synthetic routes, ensuring the compound’s purity and consistency.
化学反应分析
TRANS-DICHLOROTETRAKIS(PYRIDINE)RHODIUM undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where it can either gain or lose electrons.
Substitution Reactions: It can undergo ligand substitution reactions, where the pyridine ligands can be replaced by other ligands under specific conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and other ligands. Reaction conditions often involve controlled temperatures and pressures to ensure the desired products are formed.
Major Products: The products of these reactions vary depending on the reagents and conditions used but often include modified rhodium complexes with different ligands.
科学研究应用
TRANS-DICHLOROTETRAKIS(PYRIDINE)RHODIUM has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and hydroformylation.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
作用机制
The mechanism of action of TRANS-DICHLOROTETRAKIS(PYRIDINE)RHODIUM involves its ability to coordinate with other molecules through its rhodium center. This coordination can alter the electronic properties of the rhodium, making it an effective catalyst. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with substrates to facilitate chemical transformations .
相似化合物的比较
TRANS-DICHLOROTETRAKIS(PYRIDINE)RHODIUM can be compared with other similar compounds, such as:
Trichlorotris(pyridine)rhodium(III): This compound has a similar structure but with three pyridine ligands and three chloride ions.
Bis(1,5-cyclooctadiene)dirhodium(I) dichloride: Another rhodium complex with different ligands, used in similar catalytic applications.
Tris(triphenylphosphine)rhodium(I) chloride: A rhodium complex with triphenylphosphine ligands, also used as a catalyst
The uniqueness of this compound lies in its specific ligand arrangement and its resulting chemical properties, making it particularly effective in certain catalytic processes.
属性
CAS 编号 |
14077-30-6 |
|---|---|
分子式 |
C20H20Cl3N4Rh |
分子量 |
525.7 g/mol |
IUPAC 名称 |
pyridine;rhodium(3+);trichloride |
InChI |
InChI=1S/4C5H5N.3ClH.Rh/c4*1-2-4-6-5-3-1;;;;/h4*1-5H;3*1H;/q;;;;;;;+3/p-3 |
InChI 键 |
SIIBZAPGWNBRSK-UHFFFAOYSA-K |
规范 SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.[Cl-].[Cl-].[Cl-].[Rh+3] |
相关CAS编号 |
14077-03-3 14077-30-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









